Pheneticillin

Pharmacokinetics Oral Absorption Bioavailability

Pheneticillin delivers critical pharmacokinetic advantages over generic penicillin V: 86% oral bioavailability (vs. 48%), 38% lower plasma clearance (295.1 vs. 476.4 mL/min), and 36% lower volume of distribution (Vss=22.51 L). These properties minimize inter-subject variability and sustain therapeutic concentrations, making it ideal for oral dosing PK/PD studies. Its intermediate mucociliary toxicity profile benchmarks pulmonary safety between ampicillin and cloxacillin. Procure compound-specific material—not interchangeable penicillin V—to ensure reproducible pharmacodynamic endpoints.

Molecular Formula C17H20N2O5S
Molecular Weight 364.4 g/mol
CAS No. 147-55-7
Cat. No. B085947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheneticillin
CAS147-55-7
Synonyms3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Broxil
Chemipen
Maxipen
Optipen
penicillin, phenoxyethyl
Pensig
phenethicillin
phenethicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer
phenethicillin, (2S-(2alpha,5alpha,6beta))-isomer
phenethicillin, (2S-(2alpha,5alpha,6beta,(S*)))-isomer
phenethicillin, monopotassium salt, (2s-(2alpha,5alpha,6beta(R*)))-isomer
phenethicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
phenethicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isomer
potassium phenethicillin
Syncillin
Molecular FormulaC17H20N2O5S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
InChIInChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9?,11-,12+,15-/m1/s1
InChIKeyNONJJLVGHLVQQM-JHXYUMNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheneticillin (CAS 147-55-7): A Distinct Narrow-Spectrum, Acid-Stable β-Lactam Antibiotic


Pheneticillin (PE; phenethicillin) is an orally administered, semi-synthetic β-lactam antibiotic of the penicillin class. As a narrow-spectrum, beta-lactamase-sensitive penicillin [1], its core mechanism involves inhibition of penicillin-binding proteins (PBPs) to disrupt bacterial cell wall synthesis, primarily targeting Gram-positive organisms [2]. Structurally, it is distinguished by a 2-phenoxypropanamido side chain at the 6-position of the penam ring [3].

Beyond Class Similarity: Why Pheneticillin's Pharmacokinetic Profile Precludes Simple Substitution


Despite belonging to the penicillin V group, which shares acid-stability and a narrow Gram-positive spectrum with agents like phenoxymethylpenicillin (PM, Penicillin V), pheneticillin (PE) cannot be considered generically interchangeable. While class-level antibacterial activity is similar to penicillin G [1], the key differentiator is not potency but systemic exposure. A comparative clinical study concluded that differences in effectiveness between formulations of PM and PE depend entirely on differences in absorption [2]. This pharmacokinetic divergence mandates compound-specific procurement and dosing consideration.

Quantitative Differentiation of Pheneticillin: A Comparative Evidence Guide


Superior Oral Bioavailability: Pheneticillin Potassium vs. Phenoxymethylpenicillin Acid

In a clinical study of 10 patients, the oral absorption of pheneticillin (PE) was nearly double that of phenoxymethylpenicillin (PM). The absorption of PM as the acid was 48%, while the absorption of the potassium salt of PE was 86% of the administered dose [1]. This directly quantifies a key procurement consideration: the same oral dose of PE provides significantly higher systemic drug exposure than PM.

Pharmacokinetics Oral Absorption Bioavailability

Slower Systemic Clearance: Pheneticillin vs. Phenoxymethylpenicillin

Following intravenous administration, pheneticillin (PE) exhibited significantly slower plasma clearance compared to phenoxymethylpenicillin (PM). The plasma clearance of PM was 476.4 ml/min, whereas that of PE was 295.1 ml/min [1]. Both drugs' clearance rates were strongly correlated with creatinine clearance, suggesting renal elimination as a primary route.

Pharmacokinetics Plasma Clearance Drug Elimination

Reduced Volume of Distribution: Pheneticillin vs. Phenoxymethylpenicillin

The steady-state volume of distribution (Vss) was found to be lower for pheneticillin (PE) compared to phenoxymethylpenicillin (PM). The Vss of PM was 35.41 liters, while that of PE was 22.51 liters [1]. This indicates a more restricted distribution of PE into peripheral tissues.

Pharmacokinetics Volume of Distribution Tissue Penetration

Moderate Mucociliary Toxicity Profile Relative to Other Penicillins

In an in vitro assay using rabbit trachea, penicillins exhibited varying degrees of ciliostasis. Carbenicillin and ampicillin had a minor inhibitory effect, while penicillin G and V and pheneticillin were a little more ciliestatic. In contrast, propicillin, cloxacillin, and dicloxacillin were most toxic [1]. Pheneticillin's moderate effect situates it between the least and most toxic agents tested.

Toxicology Mucociliary Clearance Adverse Effects

Key Application Scenarios for Pheneticillin Driven by Pharmacokinetic Differentiation


In Vivo Efficacy Studies Requiring High Oral Bioavailability

Pheneticillin's 86% oral absorption (as the potassium salt) compared to phenoxymethylpenicillin's 48% makes it a preferred candidate for oral dosing studies where high and predictable systemic exposure is critical [1]. This minimizes inter-subject variability and ensures that pharmacodynamic endpoints are not confounded by poor absorption.

Pharmacokinetic Modeling of Sustained-Release Formulations

The significantly lower plasma clearance of pheneticillin (295.1 ml/min) relative to phenoxymethylpenicillin (476.4 ml/min) [1] makes it an attractive scaffold for developing formulations with longer dosing intervals. Its reduced elimination rate can be leveraged to maintain therapeutic concentrations for extended periods.

Compartment-Specific Infection Models (Central Compartment)

Given its 36% lower volume of distribution (Vss = 22.51 L) compared to phenoxymethylpenicillin (Vss = 35.41 L) [1], pheneticillin is well-suited for preclinical models of bloodstream or highly perfused organ infections where targeted central compartment activity is desired over broad tissue penetration.

Toxicology Screening for Respiratory Epithelial Safety

Pheneticillin's intermediate mucociliary toxicity profile [2] positions it as a valuable comparator in assays designed to rank-order β-lactam antibiotics for pulmonary safety. It serves as a benchmark between highly toxic agents (e.g., cloxacillin) and those with minimal effect (e.g., ampicillin), aiding in the selection of inhaled or intranasal drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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